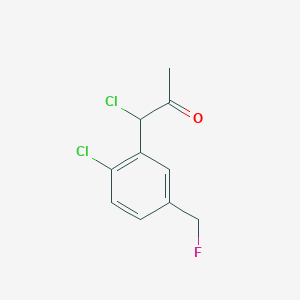

1-Chloro-1-(2-chloro-5-(fluoromethyl)phenyl)propan-2-one

Description

1-Chloro-1-(2-chloro-5-(fluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone with the molecular formula C₁₁H₁₀Cl₂F₀ (molecular weight: 235.08 g/mol) . Its structure features a propan-2-one backbone substituted with a 2-chloro-5-(fluoromethyl)phenyl group.

Properties

Molecular Formula |

C10H9Cl2FO |

|---|---|

Molecular Weight |

235.08 g/mol |

IUPAC Name |

1-chloro-1-[2-chloro-5-(fluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)8-4-7(5-13)2-3-9(8)11/h2-4,10H,5H2,1H3 |

InChI Key |

QZIXEEXTYDRSRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)CF)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Aromatic Fluoromethylation

The fluoromethyl substituent on the aromatic ring (at the 5-position relative to the ketone attachment) is introduced via selective fluorination reactions. Common methods include:

- Electrophilic fluoromethylation using fluoromethyl halides or fluoromethyl sulfonates in the presence of a base.

- Nucleophilic substitution on a suitable precursor bearing a leaving group (e.g., bromomethyl or chloromethyl) with a fluoride source.

These fluorination reactions are sensitive to the presence of other substituents on the ring and require optimization of solvent and temperature to prevent side reactions.

Formation of the Aryl Propiophenone Core

The aryl ketone (propan-2-one) framework is generally constructed by Friedel-Crafts acylation or related methods:

- Friedel-Crafts acylation of the fluoromethylated chlorobenzene derivative with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- Alternatively, the synthesis can proceed via coupling of diazonium salts derived from substituted anilines with isopropenyl acetate in the presence of copper catalysts, as exemplified in related compounds (e.g., 1-(3-trifluoromethyl)phenyl-propan-2-one).

Alpha-Chlorination of the Ketone

Reaction Conditions and Optimization

Based on analogous compounds and reported syntheses of related halogenated aryl ketones, the following parameters are critical:

| Step | Reagents/Conditions | Temperature | Solvent | Time | Notes |

|---|---|---|---|---|---|

| Aromatic fluoromethylation | Fluoromethyl halide + base | 0–25 °C | Polar aprotic | 1–3 hours | Control to avoid polyfluorination |

| Friedel-Crafts acylation | Acetyl chloride + AlCl3 | 0–40 °C | Dichloromethane | 1–2 hours | Moisture sensitive |

| Alpha-chlorination | Sulfuryl chloride or N-chlorosuccinimide | 0–10 °C | Dichloromethane | 30 min–1 hour | Avoid over-chlorination |

Analytical Verification

The purity and identity of the synthesized 1-chloro-1-(2-chloro-5-(fluoromethyl)phenyl)propan-2-one are commonly confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify the presence and position of fluorine and chlorine atoms.

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity.

- Mass spectrometry (MS) to confirm molecular weight.

- Occasionally, X-ray crystallography is used for definitive structural confirmation.

Research Findings and Notes

- The electron-withdrawing nature of the fluoromethyl and chloro substituents enhances the electrophilicity of the ketone, facilitating further nucleophilic substitutions or condensations.

- Reaction yields and selectivity are highly dependent on the choice of solvent and temperature, with polar aprotic solvents favoring fluorination steps and inert solvents preferred for chlorination.

- The fluoromethylation step is often the most challenging due to the reactivity of fluorine-containing reagents and the potential for side reactions.

- The compound’s reactivity profile makes it a valuable intermediate in medicinal chemistry and materials science research.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents | Purpose | Challenges |

|---|---|---|---|---|

| 1 | Aromatic fluoromethylation | Fluoromethyl halide + base | Introduce fluoromethyl group on ring | Control regioselectivity |

| 2 | Friedel-Crafts acylation | Acetyl chloride + AlCl3 | Form aryl ketone (propan-2-one) | Moisture sensitivity |

| 3 | Alpha-chlorination | Sulfuryl chloride or NCS | Add chlorine alpha to ketone | Avoid over-chlorination |

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-chloro-5-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-Chloro-1-(2-chloro-5-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-5-(fluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one

- Key Difference : The fluoromethyl group is at the 4-position on the phenyl ring instead of the 5-position .

- Impact : Positional isomerism alters dipole moments and steric interactions. The 5-fluoromethyl isomer may exhibit enhanced stability due to reduced steric hindrance between substituents.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Key Difference: Replaces the phenyl ring with a thiophene heterocycle and introduces an α,β-unsaturated ketone (enone) system .

- Impact: The thiophene’s sulfur atom increases electron density, while the enone system enables conjugate additions. This contrasts with the saturated ketone in the target compound, which favors nucleophilic substitutions.

Substituent Effects on Reactivity and Stability

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Key Difference : Incorporates a hydrazinylidene group (-N=N-) and methoxy (-OMe) substituent .

- Impact : The hydrazine derivative is more polar and prone to tautomerization, whereas the target compound’s fluoromethyl group enhances lipophilicity and metabolic stability.

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

- Key Difference: Features dichloro and fluoro substituents on the phenyl ring and an enone system .

- Impact : The electron-withdrawing chloro groups increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. The target compound’s fluoromethyl group may moderate this effect due to its weaker electron-withdrawing nature.

Physicochemical Properties

Limitations in Available Data

While molecular weights and substituent effects are well-documented, key physicochemical data (e.g., melting points, solubility) for the target compound and analogs are unavailable in the provided evidence. Further experimental studies are needed to quantify these properties.

Biological Activity

1-Chloro-1-(2-chloro-5-(fluoromethyl)phenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry due to its complex structure and biological activity. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, and provides a detailed analysis of relevant research findings.

- Molecular Formula : C10H9Cl2FO

- Molecular Weight : 235.08 g/mol

- CAS Number : 1805729-36-5

The compound features multiple halogen substituents and a ketone functional group, contributing to its reactivity and potential interactions with biological targets .

Antimicrobial Properties

Preliminary studies indicate that 1-Chloro-1-(2-chloro-5-(fluoromethyl)phenyl)propan-2-one exhibits antimicrobial activity against various pathogens. The presence of halogen atoms enhances its reactivity, allowing it to interact with biomolecules such as proteins and nucleic acids, potentially leading to enzyme inhibition or modulation of cellular signaling pathways.

A comparative analysis of antimicrobial activity is summarized in the table below:

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory activity in various assays. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, although specific pathways remain under investigation.

The electrophilic nature of 1-Chloro-1-(2-chloro-5-(fluoromethyl)phenyl)propan-2-one allows it to form covalent bonds with nucleophilic sites on proteins. This interaction can alter protein function, leading to significant biological effects. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to 1-Chloro-1-(2-chloro-5-(fluoromethyl)phenyl)propan-2-one:

- Antichlamydial Activity : A study demonstrated that certain derivatives showed selective activity against Chlamydia species, indicating potential for developing targeted therapies .

- Electrophilic Fragment Screening : Research involving fragment libraries identified compounds with sub-micromolar activity against specific targets, highlighting the importance of structural modifications for enhancing biological activity .

- Toxicity Assessments : Toxicity studies conducted on various derivatives indicated that while some compounds exhibited significant antimicrobial activity, they did not compromise cell viability, suggesting a favorable safety profile .

Q & A

(Basic) What are the recommended synthetic protocols for 1-Chloro-1-(2-chloro-5-(fluoromethyl)phenyl)propan-2-one, and how can purity be optimized?

Methodological Answer:

Synthesis involves halogenation under controlled stoichiometry. For analogous halogenated aromatic ketones, bromination in chloroform (25 mL solvent per 1 mmol substrate) with slow addition of halogens (e.g., Br₂) over 24 hours ensures complete reaction . Post-reaction, distillation of excess solvent followed by recrystallization from acetone removes unreacted precursors. Purity optimization may require:

- Chromatographic separation (e.g., silica gel column) to isolate isomers.

- Multi-step recrystallization in polar aprotic solvents to eliminate halogenated byproducts.

Yield and purity metrics should be validated via HPLC or GC-MS.

(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy: ¹H/¹³C NMR in deuterated chloroform identifies substituent patterns and confirms fluorine coupling effects. Mass spectrometry (EI/ESI) verifies molecular weight (e.g., expected [M+H]⁺ peaks).

- Crystallography: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths (±0.004 Å precision) and torsion angles. High-resolution data (λ = 1.5418 Å, Cu-Kα) minimizes thermal motion artifacts .

(Advanced) How can researchers resolve contradictions between computational molecular geometry predictions and experimental crystallographic data?

Methodological Answer:

Discrepancies often arise from crystal packing or dynamic effects. To reconcile differences:

- DFT vs. X-ray Comparison: Use Gaussian/B3LYP-optimized gas-phase geometries to benchmark against experimental bond angles. Highlight deviations >2° for further analysis.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) using CrystalExplorer to explain packing-induced distortions .

- Refinement Validation: In SHELXL, adjust anisotropic displacement parameters (ADPs) to account for thermal motion in flexible fluoromethyl groups .

(Advanced) What strategies mitigate challenges in refining crystal structures with positional disorder, as seen in halogenated propanones?

Methodological Answer:

For disordered regions (e.g., fluoromethyl rotamers):

- Split-Model Refinement: Apply PART commands in SHELXL to assign partial occupancy to overlapping atomic positions .

- Displacement Constraints: Restrain Uiso values for disordered atoms to prevent overparameterization.

- Void Analysis: Use PLATON/SQUEEZE to model solvent-accessible voids, improving residual electron density maps .

Example: A diarylethene derivative achieved R1 = 0.037 despite 10% disorder via iterative PART refinement .

(Advanced) How does solvent choice impact reaction pathways during the synthesis of polyhalogenated aromatic ketones?

Methodological Answer:

- Polar Aprotic Solvents (e.g., chloroform): Stabilize electrophilic intermediates, favoring halogenation at electron-rich aryl positions (para > meta selectivity) .

- Protic Solvents (e.g., acetone): May promote keto-enol tautomerism, leading to side reactions.

- Post-Reaction Workup: Distillation under reduced pressure removes residual halogens, preventing over-halogenation.

(Basic) What safety protocols are critical when handling halogenated propanones in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to mitigate inhalation risks from volatile halogenated intermediates.

- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Waste Disposal: Halogenated byproducts require segregation for halogen-specific waste streams to avoid reactive hazards .

(Advanced) How can researchers analyze regioselectivity in sequential halogenation reactions for this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control: Monitor reaction progress via <sup>19</sup>F NMR to identify intermediate halogenation stages.

- Computational Modeling: Use Fukui indices (Gaussian) to predict electrophilic attack sites on the aromatic ring.

- Isolation Techniques: Fractional crystallization separates mono- and di-halogenated products for independent characterization .

(Advanced) What methodological considerations are critical for analyzing fluorine substituent effects on molecular reactivity?

Methodological Answer:

- Electron-Withdrawing Effects: Use Hammett σpara constants to quantify fluorine’s impact on aryl ring electron density.

- NMR Chemical Shifts: Compare <sup>19</sup>F NMR shifts (δ -110 to -120 ppm) with DFT-calculated values to validate electronic environments.

- Reactivity Profiling: Kinetic studies under varying pH/temperature reveal fluorine’s role in stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.